9-Methyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a dioxane ring is fused with a cyclohexane ring. This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties . The presence of the spiro center imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,5-dioxaspiro[5.5]undecane as a starting material, which is then methylated at the 9-position using methylating agents such as methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various spirocyclic derivatives.
Scientific Research Applications
9-Methyl-1,5-dioxaspiro[5.5]undecane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The spirocyclic structure allows for unique binding interactions, which can be exploited in drug design .
Comparison with Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the methyl group at the 9-position, leading to different chemical and biological properties.
1,3-Dioxane derivatives: Similar ring structure but different functional groups, affecting their reactivity and applications.
1,3-Dithiane derivatives: Contain sulfur atoms instead of oxygen, leading to different chemical behaviors.
Uniqueness: 9-Methyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the methyl group at the 9-position, which influences its stereochemistry and reactivity. This modification can enhance its biological activity and make it a valuable compound in various research fields .
Properties
CAS No. |
6282-44-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
9-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h9H,2-8H2,1H3 |
InChI Key |
JRRUILAUVAMODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.